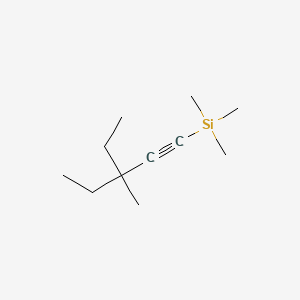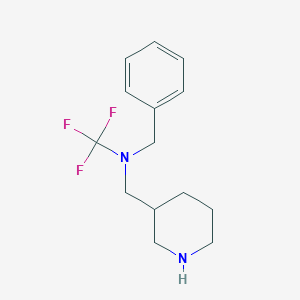
(S)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is a chiral compound that features a pyrrolidine ring substituted with a trifluoromethylamino group and a benzyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diols, using catalysts like iridium complexes.
Introduction of the Trifluoromethylamino Group: This step involves the reaction of the pyrrolidine derivative with trifluoromethylamine under suitable conditions.
Benzyl Ester Formation: The final step is the esterification of the carboxyl group with benzyl alcohol, often using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems to enhance the efficiency and yield of the reactions . These systems allow for precise control over reaction conditions, leading to more consistent and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethylamino group or the benzyl ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of trifluoromethylamino groups on biological activity.
Industrial Applications: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethylamino group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-amino-1-N-Boc-pyrrolidine: A similar compound with a Boc-protected amino group.
3,5-bis(trifluoromethyl)phenyl isocyanate: Another compound featuring a trifluoromethyl group.
Uniqueness
(S)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is unique due to its combination of a chiral pyrrolidine ring, a trifluoromethylamino group, and a benzyl ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C13H15F3N2O2 |
|---|---|
Molekulargewicht |
288.27 g/mol |
IUPAC-Name |
benzyl (3S)-3-(trifluoromethylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)17-11-6-7-18(8-11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2/t11-/m0/s1 |
InChI-Schlüssel |
BHDIPIGQNZCUGW-NSHDSACASA-N |
Isomerische SMILES |
C1CN(C[C@H]1NC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1CN(CC1NC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


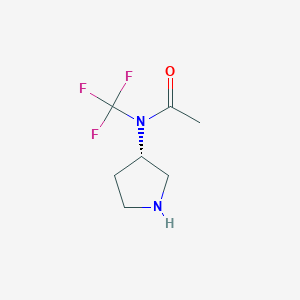
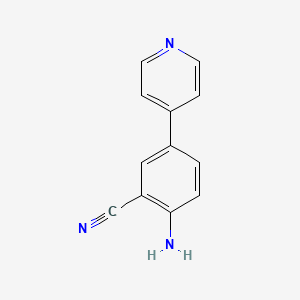




![(2R)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13956821.png)
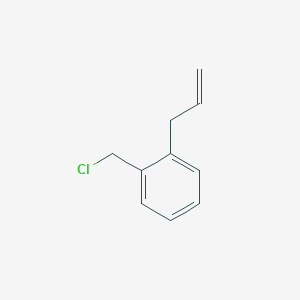

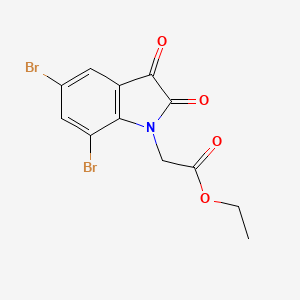
![2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956861.png)
